molecular formula C10H12N4OS2 B14742193 Theophylline, 8-allylthio-6-thio- CAS No. 6493-39-6

Theophylline, 8-allylthio-6-thio-

Cat. No.: B14742193
CAS No.: 6493-39-6
M. Wt: 268.4 g/mol
InChI Key: QVQXYQSTADXLAR-UHFFFAOYSA-N
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Description

Theophylline, 8-allylthio-6-thio- is a derivative of theophylline, a well-known methylxanthine drug. Theophylline itself is used primarily for its bronchodilator effects in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). The 8-allylthio-6-thio- derivative introduces additional sulfur-containing groups, which can potentially alter its pharmacological properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-allylthio-6-thio-theophylline typically involves the introduction of allylthio and thio groups at the 8 and 6 positions of the theophylline molecule. One common method involves the reaction of theophylline with allylthiol and a sulfurizing agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature that ensures the stability of the reactants and products.

Industrial Production Methods

Industrial production of 8-allylthio-6-thio-theophylline would likely follow similar synthetic routes but on a larger scale. This would involve the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity. The process would also include steps for purification, such as recrystallization or chromatography, to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

8-allylthio-6-thio-theophylline can undergo various chemical reactions, including:

    Oxidation: The sulfur groups can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the sulfur groups.

    Substitution: The allylthio and thio groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can yield the parent theophylline molecule.

Scientific Research Applications

    Chemistry: It can be used as a probe to study the effects of sulfur-containing groups on theophylline’s chemical properties.

    Biology: The compound can be used to investigate the biological effects of sulfur-containing theophylline derivatives.

    Medicine: Research may explore its potential as a therapeutic agent with modified pharmacological properties compared to theophylline.

    Industry: It can be used in the development of new drugs or as a chemical intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 8-allylthio-6-thio-theophylline is likely similar to that of theophylline, which acts as a phosphodiesterase inhibitor and adenosine receptor antagonist. The introduction of sulfur-containing groups may enhance or modify these effects. The compound may also interact with additional molecular targets and pathways, depending on its specific structure and properties.

Comparison with Similar Compounds

Similar Compounds

    Theophylline: The parent compound, used primarily as a bronchodilator.

    Caffeine: Another methylxanthine with similar pharmacological effects.

    Theobromine: A methylxanthine found in chocolate with milder effects compared to theophylline and caffeine.

Uniqueness

8-allylthio-6-thio-theophylline is unique due to the presence of allylthio and thio groups, which can alter its chemical and pharmacological properties. These modifications may result in different biological activities, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

6493-39-6

Molecular Formula

C10H12N4OS2

Molecular Weight

268.4 g/mol

IUPAC Name

1,3-dimethyl-8-prop-2-enylsulfanyl-6-sulfanylidene-7H-purin-2-one

InChI

InChI=1S/C10H12N4OS2/c1-4-5-17-9-11-6-7(12-9)13(2)10(15)14(3)8(6)16/h4H,1,5H2,2-3H3,(H,11,12)

InChI Key

QVQXYQSTADXLAR-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=S)N(C1=O)C)NC(=N2)SCC=C

Origin of Product

United States

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